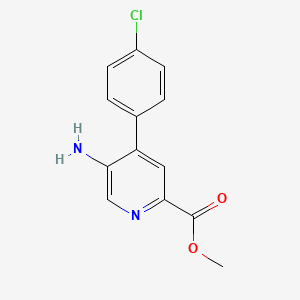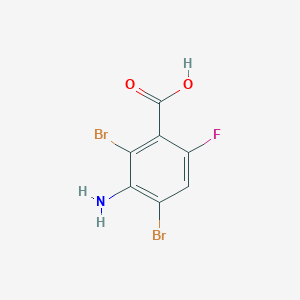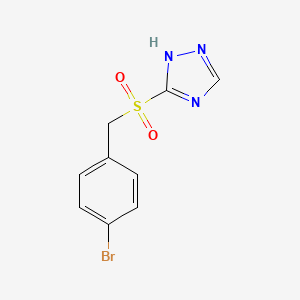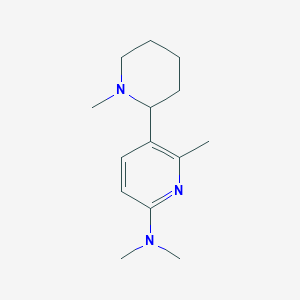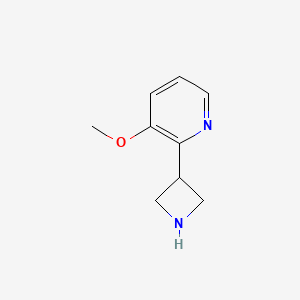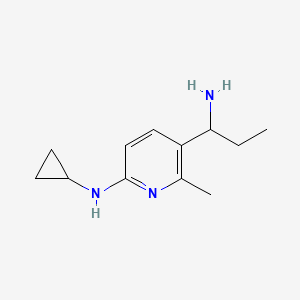
5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminopropyl group, a cyclopropyl group, and a methyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminopropyl group through nucleophilic substitution. The cyclopropyl group is then added via cyclopropanation reactions, and the methyl group is introduced through alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The aminopropyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine include:
- 1-Aminopropyl-3-methylimidazolium chloride
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
- 1,3-Diaminopropane
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of the cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-11(13)10-6-7-12(14-8(10)2)15-9-4-5-9/h6-7,9,11H,3-5,13H2,1-2H3,(H,14,15) |
InChI Key |
WUWOASITMQYKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)NC2CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


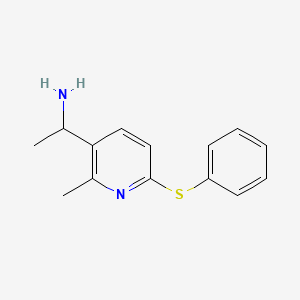
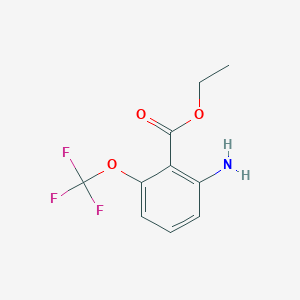
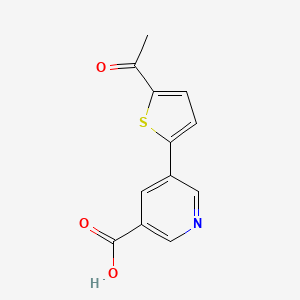
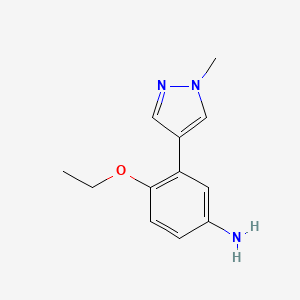
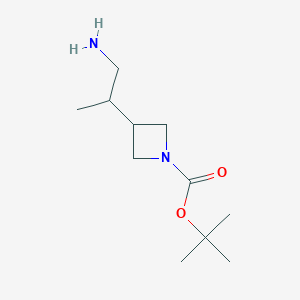
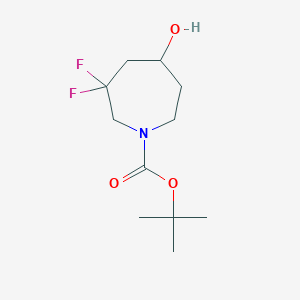
![tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride](/img/structure/B13000245.png)

![Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13000255.png)
